molecular formula C6H13Br B146008 3-Bromohexane CAS No. 3377-87-5

3-Bromohexane

Cat. No.: B146008
CAS No.: 3377-87-5
M. Wt: 165.07 g/mol
InChI Key: IOZOJWNUKLCDML-UHFFFAOYSA-N
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Description

3-Bromohexane is an organic compound with the molecular formula C6H13Br. It is a member of the alkyl halides family, specifically a bromoalkane. This compound is characterized by a bromine atom attached to the third carbon of a hexane chain. It is a colorless liquid with a distinctive sweet and pungent aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromohexane can be synthesized through the addition of hydrogen bromide to 3-hexene. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the addition of the bromine atom to the hexane chain .

Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of hexane. This process involves the reaction of hexane with bromine in the presence of light or a radical initiator to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide in alcoholic solution.

Major Products:

    Substitution: 3-Hexanol.

    Elimination: 3-Hexene.

Scientific Research Applications

3-Bromohexane finds extensive applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Bromohexane primarily involves its reactivity as an alkylating agent. The bromine atom in this compound is a good leaving group, making the compound highly reactive in substitution and elimination reactions. In biological systems, it can react with nucleophiles such as DNA, proteins, and other cellular components, leading to modifications that can affect cellular function .

Comparison with Similar Compounds

    1-Bromohexane: A primary bromoalkane with the bromine atom attached to the first carbon.

    2-Bromohexane: A secondary bromoalkane with the bromine atom attached to the second carbon.

    4-Bromohexane: A secondary bromoalkane with the bromine atom attached to the fourth carbon.

Comparison:

Properties

IUPAC Name

3-bromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOJWNUKLCDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871017
Record name Hexane, 3-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-87-5
Record name 3-Bromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3377-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3-bromo-
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Record name Hexane, 3-bromo-
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Record name Hexane, 3-bromo-
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Record name 3-bromohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-bromohexane?

A1: this compound is a secondary alkyl bromide. While the provided abstracts don't explicitly state its molecular formula and weight, these can be deduced from its structure:

    Q2: How was computational chemistry employed in the study of this compound?

    A2: Crowder and Katon utilized normal coordinate calculations to aid in the vibrational assignments of different this compound conformers. They developed a modified valence force field parameterized using vibrational frequencies from similar molecules like 2-bromopentane. This force field successfully predicted the vibrational frequencies of various this compound conformers, demonstrating the utility of computational methods in understanding the molecule's vibrational behavior.

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